An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic Acid
An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-Trifluoroisonicotinic acid, is a fluorinated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of 2,3,5-Trifluoropyridine-4-carboxylic acid, including its physicochemical characteristics, and outlines general synthetic and analytical methodologies relevant to its study.
Core Chemical Properties
2,3,5-Trifluoropyridine-4-carboxylic acid is a solid at room temperature, appearing as a white to cream-colored crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 675602-91-2 | [2] |
| Molecular Formula | C₆H₂F₃NO₂ | [2] |
| Molecular Weight | 177.08 g/mol | [2] |
| Appearance | White to cream solid, crystals, or powder | [1] |
| Melting Point | 105.0 - 114.0 °C | [1] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the single proton on the pyridine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is dependent on solvent and concentration.[3][4]
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 160-180 ppm).[5] The carbons bonded to fluorine will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for the characterization of this molecule and is expected to show three distinct signals corresponding to the three fluorine atoms on the pyridine ring. The chemical shifts and coupling constants (J-values) between the fluorine atoms and with the neighboring proton would provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,5-Trifluoropyridine-4-carboxylic acid is expected to display characteristic absorption bands for its functional groups:
-
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][6]
-
C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[3]
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are characteristic of carbon-fluorine bonds.
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are expected for the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₆H₂F₃NO₂.[7] Common fragmentation patterns for aromatic carboxylic acids include the loss of •OH (M-17), COOH (M-45), and CO₂ (M-44).[7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of 2,3,5-Trifluoropyridine-4-carboxylic acid are not explicitly available in the reviewed literature. However, general synthetic strategies for fluorinated pyridine carboxylic acids can be adapted.
General Synthesis Approach: Lithiation and Carboxylation
A common method for the synthesis of pyridine carboxylic acids is through the directed ortho-metalation (DoM) of a substituted pyridine followed by quenching with carbon dioxide.
Caption: General workflow for the synthesis of 2,3,5-Trifluoropyridine-4-carboxylic acid.
Methodology:
-
Lithiation: 2,3,5-Trifluoropyridine would be dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would then be added dropwise to deprotonate the C4 position of the pyridine ring, forming a lithiated intermediate. The regioselectivity of this step is directed by the fluorine substituents.
-
Carboxylation: The lithiated intermediate is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. This reaction forms the corresponding lithium carboxylate salt.
-
Acidification and Isolation: The reaction mixture is warmed to room temperature and then subjected to an acidic workup (e.g., with dilute hydrochloric acid) to protonate the carboxylate salt, yielding the final product, 2,3,5-Trifluoropyridine-4-carboxylic acid.
-
Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of 2,3,5-Trifluoropyridine-4-carboxylic acid in any signaling pathways. However, fluorinated pyridine and isonicotinic acid derivatives are known to be important pharmacophores in drug discovery.[8] The presence of the trifluorinated pyridine core suggests that this compound could be a valuable starting point for the synthesis of molecules with potential therapeutic applications. Further research is required to explore its biological profile.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling 2,3,5-Trifluoropyridine-4-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3,5-Trifluoropyridine-4-carboxylic acid is a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. While some of its fundamental physicochemical properties have been characterized, a significant amount of experimental data, including its boiling point, pKa, solubility, detailed spectral analyses, and biological activity, remains to be determined. The general synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate this promising molecule.
References
- 1. L20050.06 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 2',3,5-Trifluorobiphenyl-4-carboxylic acid | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
